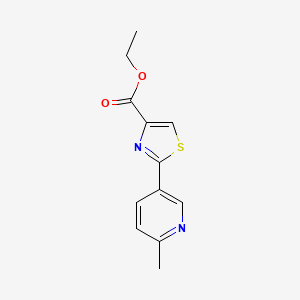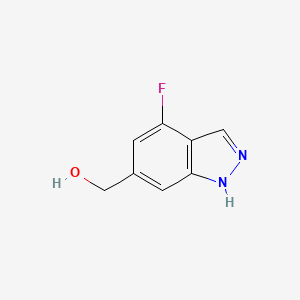
Bis(3,4-dimethoxybenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,4-dimethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with methoxy groups at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dimethoxybenzoyl) peroxide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9ClO3+H2O2→C18H18O8+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,4-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can cleave to form reactive oxygen species.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions often occur in the presence of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of reactive oxygen species and subsequent products.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3,4-dimethoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Employed in the production of polymers and as a curing agent in the manufacturing of plastics and resins.
Mecanismo De Acción
The primary mechanism of action of bis(3,4-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved include:
Radical Generation: Cleavage of the peroxide bond to form benzoyloxy radicals.
Interaction with Substrates: Radicals interact with substrates to initiate polymerization or oxidation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Di-tert-butyl Peroxide: Another organic peroxide used in polymerization reactions.
Cumene Hydroperoxide: Known for its use in oxidation reactions.
Uniqueness
Bis(3,4-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H18O8 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
Clave InChI |
MUHHPDYJEKDMGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)







![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)

